molecular formula C5H3N5O3 B15466093 Pyridine, 2-azido-3-nitro-, 1-oxide CAS No. 57097-37-7

Pyridine, 2-azido-3-nitro-, 1-oxide

Cat. No.: B15466093
CAS No.: 57097-37-7
M. Wt: 181.11 g/mol
InChI Key: SYNIUHOCGMAYIX-UHFFFAOYSA-N
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Description

Pyridine, 2-azido-3-nitro-, 1-oxide is a substituted pyridine derivative characterized by three functional groups: an azido (-N₃) group at the 2-position, a nitro (-NO₂) group at the 3-position, and an N-oxide group at the 1-position. This compound combines electron-withdrawing substituents (nitro, N-oxide) with a reactive azido group, making it a unique candidate for applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

57097-37-7

Molecular Formula

C5H3N5O3

Molecular Weight

181.11 g/mol

IUPAC Name

2-azido-3-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3N5O3/c6-8-7-5-4(10(12)13)2-1-3-9(5)11/h1-3H

InChI Key

SYNIUHOCGMAYIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and stability are influenced by its substituents. Key analogs for comparison include:

(a) Pyridine 1-oxide (CAS 694-59-7)
  • Molecular formula: C₅H₅NO
  • Molecular weight : 95.10 g/mol
  • Key properties : Lacks azido and nitro groups; the N-oxide group enhances solubility in polar solvents and modifies electrophilic substitution patterns .
(b) 3-Methylpyridine 1-oxide (CAS 1003-73-2)
  • Molecular formula: C₆H₇NO
  • Molecular weight : 109.13 g/mol
  • Key properties : Methyl substitution at the 3-position increases steric bulk but lacks the reactivity of azido/nitro groups .
(c) 12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one
  • Molecular formula : C₁₅H₈N₂O₂
  • Molecular weight : 248.24 g/mol (M⁺)
  • Key properties : Fused polycyclic structure synthesized via Skraup reactions; lacks azido groups but shares nitro-like electron-withdrawing effects in the pyridine ring .

Physical and Spectral Properties

Compound Melting Point (°C) Yield Key Spectral Data
Pyridine, 2-azido-3-nitro-,1-oxide Not reported Not reported Expected IR: ~2100 cm⁻¹ (azide stretch); NMR: Deshielded H at 2- and 3-positions
12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one 190–292 71–84% 1H-NMR: δ7.56 (dd, J=4.4, 8.3 Hz), 8.25 (dd, J=1.9, 8.3 Hz)
2-(4-Acetamidophenoxy)nicotinic acid 241–242 74% IR: 1680 cm⁻¹ (C=O); MS: m/z 248 (M⁺)

Notes:

  • The azido group in the target compound likely reduces thermal stability compared to non-azido analogs, necessitating cautious handling.
  • Nitro and N-oxide groups would downfield-shift aromatic protons in NMR, as seen in related compounds (e.g., δ8.25 in ).

Q & A

Q. What are the common synthetic routes for preparing 2-azido-3-nitro-pyridine 1-oxide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. First, pyridine is oxidized to the N-oxide using peracids (e.g., peracetic acid) under controlled conditions to avoid over-oxidation . Next, nitration is performed at the 3-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to ensure regioselectivity. Finally, the azide group is introduced via nucleophilic substitution at the 2-position using sodium azide (NaN₃) in a polar aprotic solvent like DMF . Safety protocols for handling azides (e.g., explosion risks) must be strictly followed .

Q. What spectroscopic techniques are recommended for characterizing 2-azido-3-nitro-pyridine 1-oxide?

  • Methodological Answer :
  • IR Spectroscopy : Identifies N-oxide (1250–1300 cm⁻¹), azide (~2100 cm⁻¹), and nitro groups (~1520 and 1350 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns, while ¹³C NMR confirms substitution effects. The N-oxide group deshields adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for confirming the azide group’s presence .

Q. What are the key applications of pyridine N-oxides in medicinal chemistry research?

  • Methodological Answer : Pyridine N-oxides serve as precursors for bioactive heterocycles. For example, their azido derivatives participate in click chemistry to generate triazoles, which are explored for antiviral and anticancer activity . The nitro group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to create libraries for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the presence of the azide and nitro groups influence the reactivity of pyridine 1-oxide derivatives in cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing nitro group stabilizes the transition state in Huisgen 1,3-dipolar cycloaddition, increasing reaction rates with alkynes. However, steric hindrance from the 3-nitro group may reduce regioselectivity. Computational modeling (DFT) is recommended to predict regiochemical outcomes . Experimental validation via HPLC-MS can resolve competing pathways .

Q. What are the challenges in maintaining the stability of 2-azido-3-nitro-pyridine 1-oxide under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Azides decompose exothermically above 60°C. Storage at –20°C in inert solvents (e.g., THF) is advised .
  • Photoreactivity : Nitro groups sensitize the compound to UV light, leading to nitroso byproducts. Reactions should be conducted in amber glassware .
  • Redox Sensitivity : The N-oxide moiety can undergo reduction (e.g., with LiAlH₄), requiring careful selection of reducing agents .

Q. How can copper-catalyzed methods be optimized for functionalizing 2-azido-3-nitro-pyridine 1-oxide?

  • Methodological Answer : Copper(I) catalysts (e.g., CuBr) enhance azide-alkyne cycloaddition (CuAAC) efficiency. However, the nitro group may coordinate with copper, necessitating ligand screening (e.g., TBTA) to prevent catalyst poisoning . Reaction conditions (temperature, solvent polarity) must balance reactivity and stability. Kinetic studies via in situ IR or Raman spectroscopy are recommended to monitor intermediates .

Q. How do conflicting data on the regioselectivity of pyridine N-oxide nitration impact synthetic strategies?

  • Methodological Answer : Discrepancies arise from competing nitration mechanisms (electrophilic vs. radical). Computational studies (e.g., Fukui function analysis) predict preferential nitration at the 3-position due to the N-oxide’s electron-donating resonance effects . Experimental validation using isotopically labeled substrates (¹⁵N-oxide) and NOESY NMR can resolve mechanistic ambiguities .

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